![molecular formula C23H23N3O2 B2903488 1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione CAS No. 1025311-80-1](/img/structure/B2903488.png)

1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

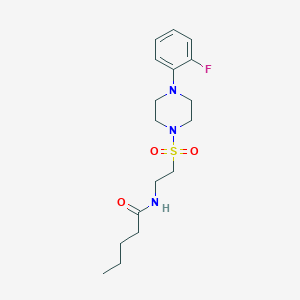

1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione, also known as 1H-indole-2-carboxylic acid, is a heterocyclic organic compound that has been used in a wide range of scientific research applications. The compound has a molecular formula of C14H13N3O2, and a molecular weight of 259.27 g/mol. It is a colorless solid that is insoluble in water, but soluble in ethanol and other organic solvents. The compound has a melting point of 148-150 °C and a boiling point of 317-318 °C.

Scientific Research Applications

Synthetic Cannabinoid Receptor Agonists

The indole moiety of the compound is structurally similar to synthetic cannabinoids, which are known to act as agonists at cannabinoid receptors. These receptors are involved in a variety of physiological processes including pain sensation, mood, and memory. Therefore, this compound could potentially be used in the development of new synthetic cannabinoids for research into the endocannabinoid system .

Molecular Probes in Neuroscience

Piperazine derivatives are often used as molecular probes in neuroscience. They can help in mapping out brain receptor distributions and functions. Given the piperazinyl group in the compound, it could serve as a useful tool in neuropharmacological studies to investigate neurotransmitter systems .

Anti-Cancer Research

Compounds with an indole core are frequently explored for their anti-cancer properties. The indole and piperazine components could interact with various cellular targets and may inhibit cancer cell growth. Research into similar compounds has shown potential in treating different types of cancer cells .

Development of Analgesics

Indole derivatives have been studied for their analgesic properties. The compound , with its indole and piperazine structure, might be synthesized and tested for pain-relieving effects in preclinical models .

Mechanism of Action

Target of Action

Similar compounds with an indole core structure have been reported to inhibittubulin polymerization . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton.

Mode of Action

This could result in the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of tubulin polymerization can affect several cellular processes, including cell division, intracellular transport, and cell shape maintenance . Disruption of these processes can lead to cell cycle arrest and apoptosis .

Result of Action

Based on the potential inhibition of tubulin polymerization, the compound could induce cell cycle arrest and apoptosis . This could potentially make it effective against certain types of cancer cells .

properties

IUPAC Name |

1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c27-22(20-17-24-21-11-5-4-10-19(20)21)23(28)26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11,17,24H,12-16H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGASBBNMJQHFRA-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2903407.png)

![4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2903415.png)

![Ethyl 2-(3-{[(2,3-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B2903418.png)

![2-Ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2903424.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2903426.png)